L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
Overview
Description
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a synthetic compound with a complex structureThe compound is characterized by its specific molecular arrangement, which includes a norvalinamide group and a phenylmethoxycarbonyl group attached to an L-alanyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- typically involves multiple steps, starting with the protection of the amino group of L-alanine using a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-alanine with L-norvalinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the norvalinamide and alanyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-leucinamide
- L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-
Uniqueness
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGPPBCDDOBNI-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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